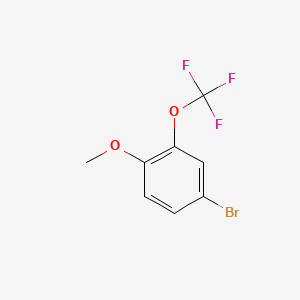

4-Bromo-2-(trifluoromethoxy)anisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methoxy-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2/c1-13-6-3-2-5(9)4-7(6)14-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGIROOBNUFIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672349 | |

| Record name | 4-Bromo-1-methoxy-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853771-88-7 | |

| Record name | 4-Bromo-1-methoxy-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 853771-88-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of 4-Bromo-2-(trifluoromethoxy)anisole in Modern Chemistry

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2-(trifluoromethoxy)anisole

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups can dramatically alter a molecule's physicochemical and biological properties. The trifluoromethoxy (-OCF₃) group, in particular, is of growing importance due to its unique electronic characteristics and high lipophilicity, which can enhance metabolic stability, cell membrane permeability, and binding affinity of drug candidates.[1][2][3][4] this compound is a key building block that marries the advantageous properties of the trifluoromethoxy group with the synthetic versatility of an aryl bromide. The bromine atom serves as a crucial handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of a robust synthetic route to this compound, detailed protocols for its characterization, and insights into its practical application.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value | Reference |

| CAS Number | 853771-88-7 | [5][6] |

| Molecular Formula | C₈H₆BrF₃O₂ | [6] |

| Molecular Weight | 271.03 g/mol | [6][7] |

| Appearance | Typically a colorless to yellow liquid or solid | [8] |

| InChIKey | QVGIROOBNUFIKC-UHFFFAOYSA-N | [6] |

| Canonical SMILES | COC1=C(C=C(C=C1)Br)OC(F)(F)F | [6] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved via electrophilic aromatic substitution on a pre-functionalized anisole ring. The chosen strategy involves the regioselective bromination of 2-(trifluoromethoxy)anisole.

Strategic Rationale (Causality)

The synthetic design hinges on the directing effects of the substituents on the aromatic ring. The methoxy (-OCH₃) group is a powerful activating group and an ortho, para-director. The trifluoromethoxy (-OCF₃) group is strongly deactivating due to the electron-withdrawing nature of the fluorine atoms, but it also acts as an ortho, para-director. In a competitive scenario, the activating effect of the methoxy group dominates, directing the incoming electrophile (Br⁺) primarily to the positions ortho and para to it. The position para to the methoxy group (C4) is sterically more accessible than the ortho position (C3), leading to the preferential formation of the 4-bromo isomer.

N-Bromosuccinimide (NBS) is selected as the brominating agent. Compared to elemental bromine (Br₂), NBS is a solid that is safer and easier to handle, and it often provides higher regioselectivity under milder reaction conditions, minimizing the formation of polybrominated byproducts. A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is used to facilitate the dissolution of the starting material and the reagent, promoting the formation of the electrophilic bromine species.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the bromination of 2-(trifluoromethoxy)anisole.

Detailed Experimental Protocol

Materials:

-

2-(trifluoromethoxy)anisole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(trifluoromethoxy)anisole (1.0 eq). Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

-

Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. The reaction is exothermic; for larger-scale reactions, an ice bath may be necessary to maintain the temperature below 30°C.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.

Structural Characterization

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques.

Characterization Workflow Diagram

Caption: Workflow for the structural characterization of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The spectra should be recorded in a deuterated solvent such as CDCl₃.

| Technique | Expected Observations |

| ¹H NMR | ~7.4 ppm (d, 1H): Aromatic proton ortho to the bromine. ~7.2 ppm (dd, 1H): Aromatic proton between the bromine and methoxy group. ~6.9 ppm (d, 1H): Aromatic proton ortho to the methoxy group. ~3.9 ppm (s, 3H): Singlet for the methoxy (-OCH₃) protons. |

| ¹³C NMR | ~155-160 ppm: Aromatic carbon attached to the -OCH₃ group. ~140-145 ppm (q): Aromatic carbon attached to the -OCF₃ group (quartet due to ¹JCF coupling). ~110-135 ppm: Remaining aromatic carbons. ~120.5 ppm (q): Trifluoromethoxy carbon (-OCF₃) (quartet due to ¹JCF coupling, ~257 Hz). ~56 ppm: Methoxy carbon (-OCH₃). |

| ¹⁹F NMR | ~ -58 ppm (s, 3F): A sharp singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the compound.

-

Molecular Ion Peak: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity (approx. 1:1 ratio). This pattern is the definitive signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). For C₈H₆BrF₃O₂, the expected peaks would be at m/z ≈ 270 and 272.

-

Fragmentation: Common fragmentation patterns may include the loss of a methyl radical (•CH₃) or the entire methoxy group (•OCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (-OCH₃) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1250-1050 | C-F stretch (strong) | Trifluoromethoxy (-OCF₃) |

| 1250-1200 | C-O stretch (asym) | Aryl Ether |

| 1050-1000 | C-O stretch (sym) | Aryl Ether |

| 600-500 | C-Br stretch | Aryl Bromide |

Safety and Handling

As with any chemical synthesis, proper safety protocols must be strictly followed.[9]

-

Personal Protective Equipment (PPE): Always wear safety goggles conforming to EN166(EU) or NIOSH (US) standards, a lab coat, and chemical-resistant gloves.[9][10]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10]

-

Handling: Avoid contact with skin and eyes. Prevent dust and aerosol formation. Keep away from sources of ignition.[10]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]

-

Conclusion and Outlook

This guide outlines a reliable and reproducible pathway for the synthesis of this compound, a high-value chemical intermediate. The procedure leverages fundamental principles of electrophilic aromatic substitution, employing common and accessible laboratory reagents. The comprehensive characterization protocol, utilizing NMR, MS, and IR spectroscopy, provides a robust framework for verifying the structural integrity and purity of the final product. The strategic combination of the metabolically stable, lipophilic trifluoromethoxy group and the synthetically versatile bromo-substituent makes this compound an invaluable building block for the discovery and development of next-generation pharmaceuticals and advanced materials.

References

-

Title: Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC - NIH. Source: National Institutes of Health. URL: [Link]

-

Title: Trifluoromethylation - Wikipedia. Source: Wikipedia. URL: [Link]

-

Title: Advances in the Development of Trifluoromethoxylation Reagents. Source: ResearchGate. URL: [Link]

-

Title: Advances in the Development of Trifluoromethoxylation Reagents. Source: MDPI. URL: [Link]

-

Title: Proposed reaction mechanism of trifluoromethoxylation of (hetero)arenes. Source: ResearchGate. URL: [Link]

-

Title: 4-Bromo-2-(trifluoromethoxy)aniline, ac derivative - Optional[Vapor Phase IR] - Spectrum. Source: SpectraBase. URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: MDPI. URL: [Link]

Sources

- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. 2-Bromo-4-(trifluoromethoxy)anisole | 200956-14-5 | AIA95614 [biosynth.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethoxy)anisole: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-Bromo-2-(trifluoromethoxy)anisole is a halogenated and fluorinated aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and development. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a trifluoromethoxy group, offers medicinal chemists a versatile scaffold for molecular elaboration.

The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, imparts distinct physicochemical properties to parent molecules. Its high electronegativity and lipophilicity can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. This strategic combination of functional groups makes this compound a sought-after intermediate in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its physical and chemical properties, synthetic methodologies, and applications, with a focus on its utility in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source(s) |

| CAS Number | 853771-88-7 | [1] |

| Molecular Formula | C₈H₆BrF₃O₂ | [1] |

| Molecular Weight | 271.03 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 198.8 °C at 760 mmHg | [1] |

| Density | 1.594 g/cm³ | [1] |

| Refractive Index | 1.4800-1.4840 @ 20°C | [2] |

| Water Solubility | Insoluble | [1] |

| Storage | Ambient temperatures, sealed in a dry environment | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region would likely display a complex splitting pattern due to the asymmetric substitution of the benzene ring. The methoxy group would appear as a singlet, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would reveal eight distinct carbon signals. The carbon attached to the trifluoromethoxy group would exhibit a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would be influenced by the electronic effects of the bromo, methoxy, and trifluoromethoxy substituents.

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak would be expected at m/z 270 and 272 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the methoxy group (·CH₃), the trifluoromethoxy group (·OCF₃), and potentially the bromine atom.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to:

-

C-H stretching of the aromatic ring and the methoxy group.

-

C=C stretching of the aromatic ring.

-

C-O stretching of the ether linkages.

-

Strong C-F stretching bands characteristic of the trifluoromethoxy group.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, typically involving the sequential introduction of the key functional groups onto an aromatic core. A plausible and commonly employed strategy involves the bromination of a trifluoromethoxylated anisole precursor.

Illustrative Synthetic Pathway

Caption: General synthetic scheme for this compound.

Experimental Protocol: Electrophilic Bromination (Generalized)

This protocol is based on established methods for the bromination of activated aromatic rings and may require optimization for this specific substrate.[3][4][5]

Materials:

-

2-(Trifluoromethoxy)anisole

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Acetic Acid)

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-(trifluoromethoxy)anisole (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Brominating Agent: To the stirred solution, add the brominating agent (1.0-1.1 equivalents) portion-wise at a controlled temperature (typically 0 °C to room temperature). The choice of brominating agent and solvent can influence the regioselectivity and yield of the reaction. The trifluoromethoxy and methoxy groups are ortho, para-directing. Due to steric hindrance from the existing substituents, bromination is expected to occur preferentially at the para position to the methoxy group.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate solution) if bromine was used. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are instrumental in constructing the complex molecular architectures often found in biologically active compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. This compound serves as an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.[6][7]

Caption: Generalized Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is of paramount importance in medicinal chemistry, as the arylamine moiety is a common structural motif in many pharmaceuticals. This compound can be coupled with a variety of primary and secondary amines to generate diverse arylamine derivatives.[1][8][9][10]

Caption: Generalized Buchwald-Hartwig amination of this compound.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapeutics. The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The synthesis of such compounds often involves the coupling of a substituted aniline with a quinazoline core. Bromo-(trifluoromethyl)aniline derivatives are key precursors for these anilines. While direct evidence for the use of this compound in this context is limited in readily available literature, its structural motifs are highly relevant to the synthesis of potent kinase inhibitors.[11][12][13][14][15]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[1]

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use in a well-ventilated area.

-

Avoid breathing vapors or mist.

-

Store in a tightly closed container in a dry and well-ventilated place.

-

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential in organic synthesis, particularly for applications in drug discovery and medicinal chemistry. Its combination of a reactive bromine atom and the electronically influential trifluoromethoxy group makes it a valuable intermediate for the construction of complex molecular scaffolds. The ability to readily participate in key cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the efficient synthesis of diverse libraries of compounds for biological screening. As the demand for novel and effective therapeutic agents continues to grow, the utility of versatile building blocks such as this compound is expected to increase, solidifying its role as a key tool for researchers and scientists in the pharmaceutical industry.

References

Click to expand

-

Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig.... Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of reaction parameters for Buchwald-Hartwig amination.... Retrieved from [Link]

- Google Patents. (n.d.). CN104230675A - Preparation method of 4-bromoanisole.

- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

- Google Patents. (n.d.). US7041853B2 - Process for producing 4-bromothioanisole.

-

National Institutes of Health. (n.d.). Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy - PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with.... Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-2-(trifluoromethoxy)phenol (C7H4BrF3O2). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Bromoanisole. Retrieved from [Link]

-

ResearchGate. (n.d.). Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole.... Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Retrieved from [Link]

-

European Patent Office. (n.d.). SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS - EP 3630724 B1. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 4-bromoanisole - Eureka. Retrieved from [Link]

-

PubMed Central. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Bromo-2-(trifluoromethyl)anisole, min 97%, 10 grams. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromoanisole | C7H7BrO | CID 7730. Retrieved from [Link]

-

ResearchGate. (n.d.). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

-

YouTube. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]

-

PubMed. (n.d.). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Retrieved from [Link]

-

PubMed. (n.d.). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]

Sources

- 1. bristol.ac.uk [bristol.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. CN104230675A - Preparation method of 4-bromoanisole - Google Patents [patents.google.com]

- 5. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial availability and suppliers of 4-Bromo-2-(trifluoromethoxy)anisole

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethoxy)anisole for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. We will delve into its chemical properties, commercial availability, applications, and safe handling protocols, providing the field-proven insights necessary for its effective utilization in the laboratory.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 853771-88-7) is a substituted anisole derivative that has garnered significant interest as a building block in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] Its chemical architecture is distinguished by three key functional groups attached to a benzene ring:

-

A bromo group (-Br) at the C4 position, which serves as a versatile synthetic handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of molecular complexity.

-

A methoxy group (-OCH₃) at the C1 position, an electron-donating group that influences the reactivity of the aromatic ring.

-

A trifluoromethoxy group (-OCF₃) at the C2 position. This group is of paramount importance in modern drug design.[2] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][3]

The strategic placement of these groups makes this compound a highly valuable precursor for creating novel compounds with tailored physicochemical and biological properties. It has been employed in the biological evaluation of potential antitumor agents, highlighting its relevance in contemporary drug discovery pipelines.[4][5][6]

Physicochemical Properties and Specifications

A thorough understanding of a chemical's properties is fundamental to its successful application. The key identifiers and typical specifications for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 853771-88-7 | [5][7] |

| Molecular Formula | C₈H₆BrF₃O₂ | [5][7] |

| Molecular Weight | 271.03 g/mol | [5] |

| IUPAC Name | 4-bromo-1-methoxy-2-(trifluoromethoxy)benzene | [5] |

| Appearance | Clear, colorless liquid | [8] |

| Typical Purity | ≥95% to ≥98% | [7][8] |

| Refractive Index | ~1.4800-1.4840 @ 20°C | [8] |

| Solubility | Insoluble in water | [5][6] |

| Storage | Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Recommended storage temperature: 2-8°C. | [5][9] |

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers catering to the research and development community. When sourcing this reagent, it is crucial to request and review the Certificate of Analysis (CoA) to confirm that the purity and specifications meet the requirements of your intended application.

| Supplier | Example Catalog Number(s) | Typical Purity/Grade | Notes |

| Thermo Scientific Chemicals | H32645.06, AAH3264503 | 98% | Formerly part of the Alfa Aesar portfolio.[4][5][8] |

| Fisher Scientific | AAH3264503 | 98% | Distributor for Thermo Scientific Chemicals.[5] |

| Matrix Scientific | 066627 | 95% | Provides a Certificate of Analysis with lot-specific data.[7] |

| BLD Pharm | BD235775 | ≥97% | Offers various quantities for R&D and scale-up.[9] |

| CP Lab Safety | - | 98% | For professional, research, or industrial use only.[10] |

Note: Availability, catalog numbers, and pricing are subject to change. Always verify with the supplier.

Synthetic Utility and Reaction Pathways

The primary utility of this compound lies in its role as an intermediate. The bromine atom is the key reactive site for constructing larger, more complex molecules.

Plausible Synthetic Route

While specific, detailed syntheses are proprietary or found within patent literature, a logical retrosynthetic analysis suggests a pathway involving the O-methylation of a corresponding phenol precursor.

Caption: A plausible synthetic pathway for the target compound.

Application in Cross-Coupling Reactions

A common and powerful application for this molecule is the Suzuki-Miyaura cross-coupling reaction. This protocol allows for the formation of a carbon-carbon bond, linking the anisole core to another organic fragment, which is a cornerstone of modern medicinal chemistry.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for using this compound as a substrate in a Suzuki-Miyaura coupling reaction. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 4'-methoxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid.

Workflow Diagram:

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Inert Atmosphere Preparation:

-

Action: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

-

Causality: The palladium catalyst used in the reaction is sensitive to oxygen, which can lead to its deactivation and significantly lower the reaction yield. An inert atmosphere is critical for catalytic efficiency.

-

-

Reagent Addition:

-

Action: To the flask, add:

-

This compound (1.0 eq.)

-

(4-(Methoxycarbonyl)phenyl)boronic acid (1.2 eq.)

-

Palladium catalyst, e.g., Pd(PPh₃)₄ (0.05 eq.)

-

Base, e.g., K₂CO₃ (2.5 eq.)

-

A degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1 ratio).

-

-

Causality: The boronic acid is the coupling partner. The palladium catalyst is the heart of the reaction, facilitating the catalytic cycle. The base is required to activate the boronic acid and facilitate the transmetalation step. The solvent system is chosen to ensure all reactants are sufficiently soluble.

-

-

Reaction Execution:

-

Action: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential side reactions or degradation.

-

-

Aqueous Work-up and Extraction:

-

Action: Once complete, cool the mixture to room temperature. Quench by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Causality: The work-up removes inorganic salts (base, boronic acid byproducts) and water-soluble impurities. Drying the organic layer is essential before solvent removal to prevent contamination of the product with water.

-

-

Purification:

-

Action: Purify the crude residue via flash column chromatography on silica gel.

-

Causality: This step separates the desired product from unreacted starting materials, catalyst residues, and other organic byproducts, yielding a pure compound.

-

Safety and Handling

Adherence to strict safety protocols is non-negotiable when handling any chemical reagent.

Hazard Identification:

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[11][12]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat. Flame-retardant clothing may be advised.[12]

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12]

First-Aid Measures:

-

If Inhaled: Move the person to fresh air.[11]

-

In Case of Skin Contact: Immediately remove contaminated clothing and rinse the skin thoroughly with water.[11]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[11]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting.[11]

Conclusion

This compound is a strategically important building block for chemical synthesis, offering a reliable entry point to novel molecular architectures. Its trifluoromethoxy group provides a powerful tool for modulating the properties of target molecules in drug discovery and materials science.[3] By understanding its commercial availability, physicochemical properties, and safe handling protocols, researchers can confidently and effectively integrate this valuable reagent into their synthetic programs to drive innovation.

References

- This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7XZT_MEmJtdClRRyKeLWgBh0m9ekUTIAOwp935NEGqplhG9MzhU_oRlk8tLDK7EbUjImjsbeZR_bF6z9Q3IvUWlh9zbUBzyKRCtQKh5y0fMtslIF2UvgUNCEI2ETz9eP2YIUZiKrvErBYDWDrBZ6UG0cMosr70g==]

- 4-Bromo-2-(trifluoromethyl)aniline 97 445-02-3 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEREivnYA3nle2LUKyazfg6aiLlNFWGMe08bo16Q0XKTEd0xUsqtaC418uaGkXe9tFHnk4t4wE_QT9Qh7jCjOwsIlG9MsBvCOCb8xKW4WXgpxwmMmxDHvknY4cr0R1Z-xYgSQv4ywbEwDSeKEqTm-y_XP6Ltg==]

- This compound Safety Data Sheets - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgtm8hIeSB87MhvGE_P1H5DPqKX2I997PfnEkJTrcomOo3MsNvrBuq1B_doemeBiRgxK-9XOF26dWnAO89WFmBF0XF7mkkXHXDA4ZJf7Jzve7UnG0EuTavzA-xXvMc2Mz_wyFTDmiTM02ztLJfv9QQQXqhqCpu0y5qY9EewdOGXR0fT7pAw2QbKBkm]

- This compound, 98% 1 g | Request for Quote - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvZvlGb0gnEJxaWCV7nItmKOdIiLu7b3AaGi69tel743M7ouMwMevtz-pjBz5IoZPRkT4P8JYMS271mvAUUs-bTCa6HIOI7mRuBQuEtYt8llXf4bJMP1380kWoS9ZNxZcbYUrCFxHB_8cJV-x-77mJ9v4kS_mD9Vf-zPjzIg==]

- 4-BroMo-2-(trifluoroMethoxy)thioanisole SDS, 647856-10-8 Safety Data Sheets - ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzD4_vQuzFNNyZMVclEr5bx5VrUgxLvleRyctz38C4m_bd2CN_1s3LgdZ8l9sdOs1XO4yT4IV6QYaS-Akm2K3X3IpPWuZy8ruLct7AmUlW3cZp-vS3IlkBhalmQ7qbwm249TGslzdCNiv0Re2GsdU0flrykRQ9WWL-sPIJ4pAdTNsB2GUPZQ70EjgexYHVTQ==]

- This compound, 98% - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG0wxwzsFOU6srsY73VT7-MQAAim0jvl_bhF4z-2rKCD77cazgwfJyc_M1vqbQXfHFuQtQqygOIMRntxK9dAwkLZdNyOjC3fUfjPLzJ9XMi-lYKOkLw0Cm1sZW-OsI_-GXFPSclHKvnhHgowVyJ0uYIjovK5f_MFjQlApYG6dJFTj7WU2ko9a4RE0RaWuLuNL9zpkxmHWvKzfgAY3T38kkj9kA]

- CERTIFICATE OF ANALYSIS - Matrix Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHch3FD-8FMmjx8YmdlZ8YOFaRflOdms_jNvsfA9usWwk8bKa_yomqVVIx-LOCR1l1sJxMI704dOEniLmPtatqjLcKovNeP7gYiVKZKQdWJ4VIiqXxk8CGR7e4y-vTr-hhpu00l4tHdT0fWJ_HmY1uq]

- This compound 853771-88-7 wiki - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCoTFwOIqxyB0R7rcFKcDqC1lwLtYx65dnapnmo62nMdRiMnLCFyl8ZSzpcRfG2EQ8Amsib45leNo-WYTJy3xplSRDVu59G4wE_bG5Qjw5fZO3vMjb2sVu5WaWXxEoxYfeaN8zdKehhaEdt84aKJyZ6etQnyZ5NOsoFPbbOJy5U4wj_jLpDibVKnHjHQ8kfg==]

- 853771-88-7|this compound|BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT3VDlwF8AwALGhPZ8GvrzMGVW7XZS-0ky-6dip-aUmWyOrJNXNFQAusgwFQ4AKZ45PeMzw1CE18ywT9GMXQ4ZMcuKoy5SXQ592cudD0mjWPLG-HFDCclqt5gv7E-YqY9k8XRu9h6UoGAJRrAo]

- The Essential Role of 1-Bromo-4-(trifluoromethoxy)benzene in Modern Chemical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq26GDX3SWhOUz_19AjfDkS0iD6TzBfxWr1-zNXqeE2EQ0NaLL5dy-Pm4AgkbSETIWfl2QLTXZ6tAJAKvWkOcLL8nRAZh-cFIMppqISNaBFcyW0qAqAT5EjgXPmThjzVYim6bV0JsXgDFsZHN_PTfywkVFB-IN6d76wpZF582o2Kjyp43dh3wFH9c4rVcnhp0W79OvA4d5HuKuEbTkub5vtkCysMdOD_R8rO4HzrwVqDT8O6EQlFxvWhgkuiA8rusVYzepYszm7sIUSQ==]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEedFRU5-SWt-eH9u0-AiW2yvIfIy8djcaggZw7G7f2zFOek_k-Ag339LfVMuoHyZTuDE1zbzFDZu0GXS76VBo-nZIM5JVHgtXUq81neJ4se27wpIH3vvUDaHKDlx7xBnVViFhWajNzOJ4Q7O8x]

- Application Notes and Protocols for 4-Bromo-2-chloro-D-phenylalanine in Drug Discovery - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtu94g4CAOXKx1BEkklS5XUYm_df_Vo-VbU0vO1MqWr95CBGPhJXkyokmX7E19wXtBhwl17Stq0gnFMdqySFR-SkbCXKpg01BCEdGr62uaoIGMeVWgW909rNUlOA1J1cqSf2nC2PYT-BRVaDInZHzLAO9UXxDYw0wDWsOhDRhSiAHCRAlYMGwvX0I1-5_59g14d2NMfdPJp1xVFAJ3ZF3sNe5eoc80PZiSV5H0w19mhXpwhA==]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEt5Np7ikY8WMPrbdB_mRQCS5Kb4r5kMwdSM4G4mWOonijRx-9vm_4dzT2hHTUdu5Fu5lMVKawlHO1zF6z7utDoIBe6w-N8IX347p6M5NR12VKMyxbvbjQ7K8cJhndqpfPUgJVsF_K75Fo4ujNUQ4VqXvhdhtJnLGPdAYHFbT0xAOmRGgGYPwp5oRFTGAEFJAzKxXayczcSp1fJxewDS40WLYkiWzDrlPaaszH1QiSQQ9__8jityWbsDoeC-ymo5K78P6eBzxt77Gzmd3N-7QzSa8Gn5KPRnvxMwrQV7fTpDbhB_73]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. H32645.03 [thermofisher.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. Page loading... [guidechem.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. H32645.06 [thermofisher.com]

- 9. 853771-88-7|this compound|BLD Pharm [bldpharm.com]

- 10. calpaclab.com [calpaclab.com]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-(trifluoromethoxy)anisole: Starting Materials and Strategic Routes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-Bromo-2-(trifluoromethoxy)anisole, a valuable building block in medicinal chemistry and materials science. We will explore two primary synthetic strategies, detailing the requisite starting materials, reaction mechanisms, and step-by-step experimental protocols. This document is intended to serve as a practical resource for researchers, offering insights into the selection of starting materials and the rationale behind the chosen synthetic routes, thereby enabling the efficient and reliable preparation of this key intermediate.

Introduction

This compound is a fluorinated aromatic compound of significant interest in the development of novel pharmaceuticals and advanced materials. The presence of the trifluoromethoxy group imparts unique properties, such as increased lipophilicity and metabolic stability, making it a desirable moiety in drug design. The bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the construction of complex molecular architectures. This guide will dissect the primary synthetic routes to this compound, focusing on the selection of appropriate starting materials and the chemical logic underpinning each transformation.

Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached from two principal directions, each with its own set of advantages and considerations regarding starting material availability and reaction control.

Route 1: Electrophilic Bromination of 2-(Trifluoromethoxy)anisole

This is the most direct approach, involving the introduction of a bromine atom onto the aromatic ring of 2-(trifluoromethoxy)anisole. The success of this route hinges on the regioselective control of the bromination reaction.

Route 2: Methylation of 5-Bromo-2-(trifluoromethoxy)phenol

This alternative strategy involves the formation of the ether linkage in the final step, starting from a pre-brominated phenolic precursor. This route can offer advantages in terms of regiochemical purity of the final product.

The selection of a particular route will depend on factors such as the commercial availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents and reaction conditions.

Visualizing the Synthetic Pathways

Figure 1: Overview of the two primary synthetic routes to this compound.

Route 1: In-Depth Analysis - Electrophilic Bromination

Starting Material: 2-(Trifluoromethoxy)anisole

The key starting material for this route is 2-(trifluoromethoxy)anisole. Its synthesis typically begins with the trifluoromethoxylation of a suitable precursor, such as 2-methoxyphenol. The introduction of the trifluoromethoxy group can be challenging and often requires specialized reagents.

Reaction Mechanism and Regioselectivity

The bromination of 2-(trifluoromethoxy)anisole is an electrophilic aromatic substitution reaction. The regiochemical outcome is governed by the directing effects of the two substituents on the aromatic ring: the methoxy (-OCH₃) group and the trifluoromethoxy (-OCF₃) group.

-

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[1][2]

-

Trifluoromethoxy Group (-OCF₃): This group is strongly deactivating and is generally considered to be meta-directing due to the powerful electron-withdrawing inductive effect of the fluorine atoms.[3]

In the case of 2-(trifluoromethoxy)anisole, the powerful ortho, para-directing effect of the methoxy group dominates. The position para to the methoxy group is the most activated and sterically accessible site for electrophilic attack. The position ortho to the methoxy group is also activated but is sterically hindered by the adjacent trifluoromethoxy group. Therefore, bromination is expected to occur predominantly at the C4 position, yielding the desired this compound.

Figure 2: Simplified mechanism of the electrophilic bromination of 2-(trifluoromethoxy)anisole.

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for activated aromatic rings.[4][5]

Materials:

-

2-(Trifluoromethoxy)anisole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a solution of 2-(trifluoromethoxy)anisole (1.0 mmol) in acetonitrile (2 mL) at 0 °C, add N-bromosuccinimide (1.0 mmol) in one portion.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water (10 mL).

-

Extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: In-Depth Analysis - Phenol Methylation

Starting Material: 5-Bromo-2-(trifluoromethoxy)phenol

This route commences with 5-Bromo-2-(trifluoromethoxy)phenol. The synthesis of this intermediate can be achieved through various methods, including the bromination and subsequent trifluoromethoxylation of a suitable phenol precursor.[6][7][8]

Reaction Mechanism: Williamson Ether Synthesis

The methylation of 5-Bromo-2-(trifluoromethoxy)phenol is typically achieved via the Williamson ether synthesis. This reaction proceeds through an Sₙ2 mechanism where a phenoxide ion, generated by deprotonating the phenol with a base, acts as a nucleophile and attacks a methylating agent.

Figure 3: Simplified mechanism of the Williamson ether synthesis for the methylation of 5-Bromo-2-(trifluoromethoxy)phenol.

Experimental Protocol: Methylation with Dimethyl Sulfate

Dimethyl sulfate is a potent and commonly used methylating agent for phenols.

Materials:

-

5-Bromo-2-(trifluoromethoxy)phenol

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a solution of 5-Bromo-2-(trifluoromethoxy)phenol (4.4 mmol) in acetone (10 mL), add anhydrous potassium carbonate (13.2 mmol).[9]

-

Stir the mixture at room temperature for 10 minutes.

-

Add dimethyl sulfate (4.4 mmol) to the reaction mixture.

-

Heat the reaction mixture at reflux for 12 hours.[9]

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling, evaporate the acetone and add water to the residue.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).[9]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Direct Bromination | Route 2: Phenol Methylation |

| Starting Material | 2-(Trifluoromethoxy)anisole | 5-Bromo-2-(trifluoromethoxy)phenol |

| Key Transformation | Electrophilic Aromatic Substitution | Williamson Ether Synthesis (Sₙ2) |

| Regioselectivity Control | Dependent on directing group effects | Generally high, as the substitution pattern is pre-defined |

| Potential Byproducts | Isomeric bromo-compounds, dibrominated products | Unreacted starting material, potential O- vs. C-alkylation (less common with phenols) |

| Reagent Considerations | NBS is a solid, easier to handle than Br₂ | Dimethyl sulfate is toxic and must be handled with care |

| Overall Yield (Typical) | Good to excellent | Good to excellent |

Conclusion

The synthesis of this compound can be effectively accomplished through two primary synthetic strategies: direct bromination of 2-(trifluoromethoxy)anisole and methylation of 5-Bromo-2-(trifluoromethoxy)phenol. The choice between these routes will be dictated by the availability of starting materials, desired scale, and specific laboratory capabilities. Both methods, when executed with care and precision, provide reliable access to this important synthetic intermediate. This guide has provided the foundational knowledge, mechanistic insights, and detailed protocols to empower researchers in their synthetic endeavors.

References

-

Tang, R.-J.; Milcent, T.; Crousse, B. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. J. Org. Chem.2018 , 83 (2), 930–938. [Link]

-

Zhang, Y.; et al. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules2017 , 22 (10), 1648. [Link]

-

Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. [Link]

-

MySkinRecipes. 5-Bromo-2-(trifluoromethoxy)phenol. [Link]

-

Reddit. How can we explain the meta/ortho/para directing effect? [Link]

-

AOBChem USA. 5-Bromo-2-(trifluoromethoxy)phenol. [Link]

-

Organic Chemistry Tutor. Ortho, Para, Meta Directors. [Link]

-

Chemistry Steps. Ortho, Para, Meta Directors. [Link]

-

PubMed. Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. [Link]

- Google Patents.

-

Organic Chemistry Research. An efficient tandem synthesis of alkyl aryl ethers... [Link]

-

SynArchive. Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. [Link]

-

YouTube. Williamson Ether Synthesis. [Link]

-

MDPI. Advances in the Development of Trifluoromethoxylation Reagents. [Link]

-

ResearchGate. ChemInform Abstract: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. [Link]

-

Reddit. Williamson Ether synthesis. [Link]

-

MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. [Link]

- Google Patents.

-

YouTube. Williamson Ether Synthesis. [Link]

Sources

- 1. Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. leah4sci.com [leah4sci.com]

- 3. reddit.com [reddit.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. 1048963-39-8 Cas No. | 5-Bromo-2-(trifluoromethoxy)phenol | Matrix Scientific [matrixscientific.com]

- 8. aobchem.com [aobchem.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

A Technical Guide to the Crystal Structure Analysis of 4-Bromo-2-(trifluoromethoxy)anisole: Methodologies and Structural Insights for Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Anisoles in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic properties and metabolic stability.[1][2] 4-Bromo-2-(trifluoromethoxy)anisole emerges as a key building block, offering a scaffold primed for diversification through its reactive bromine handle, while the trifluoromethoxy and methoxy groups modulate the electronic and lipophilic character of the molecule.[2] Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state of this compound is paramount for predicting its behavior in biological systems and for designing next-generation therapeutics with enhanced efficacy and pharmacokinetic profiles.

This in-depth technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of this compound, from synthesis and crystallization to X-ray diffraction and data interpretation. It is intended for researchers, scientists, and drug development professionals seeking to leverage detailed structural information for informed decision-making in their discovery pipelines.

Synthesis and Crystallization: A Self-Validating Protocol

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The following protocol outlines a robust and reproducible method for the preparation of this compound and its crystallization.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, starting from commercially available precursors. A plausible synthetic route involves the bromination of 2-(trifluoromethoxy)anisole. The rationale behind this approach is the directing effect of the methoxy and trifluoromethoxy groups on the aromatic ring, which influences the regioselectivity of the electrophilic aromatic substitution.

Experimental Protocol: Synthesis

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(trifluoromethoxy)anisole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Bromination: Cool the solution to 0 °C using an ice bath. Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq.) in DCM to the reaction mixture over 30 minutes. The use of NBS as a brominating agent is preferred for its mild and selective nature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a clear, colorless liquid.[3]

Crystallization of this compound

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[4] For a liquid compound like this compound, several crystallization techniques can be employed.

Experimental Protocol: Crystallization

-

Slow Evaporation: Dissolve a small amount of the purified compound in a volatile solvent system (e.g., a mixture of hexane and a small amount of a more polar solvent like ethyl acetate). Loosely cap the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.

-

Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar containing a less volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.[5]

-

Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

The quality of the resulting crystals should be assessed under a microscope. Ideal crystals will be well-formed, transparent, and have dimensions of at least 20 µm in all directions.[6]

Single-Crystal X-ray Diffraction: Elucidating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic structure of a molecule.[7][8] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[5]

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

Detailed Methodology

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head. For data collection at low temperatures, a cryostream is used to cool the crystal, which minimizes thermal vibrations and can improve data quality.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A modern instrument is typically equipped with a dual-source (Mo and Cu) X-ray generator and a sensitive detector.[6] A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. For small molecules, direct methods are typically successful.

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

Structure Validation: The final refined structure is validated using software tools to check for geometric consistency and to ensure that the model is chemically reasonable.

Interpreting the Crystal Structure: From Data to Insights

The result of a successful crystal structure analysis is a detailed three-dimensional model of the molecule. This information provides invaluable insights into the conformation of the molecule and the nature of the intermolecular interactions that govern its packing in the solid state.

Key Structural Parameters

The following table summarizes the key crystallographic and structural parameters that would be obtained from the analysis of this compound.

| Parameter | Description | Expected Value/Information |

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry operations that describe the arrangement of molecules in the unit cell. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Precise values in Å and degrees. |

| Z | The number of molecules in the unit cell. | An integer value. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Provides information on the molecular geometry. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Reveals the orientation of the methoxy and trifluoromethoxy groups. |

| Intermolecular Interactions | Non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. | Identifies key interactions that stabilize the crystal lattice. |

Structural Insights for Drug Development

A detailed analysis of the crystal structure of this compound can provide critical information for drug development:

-

Conformational Preferences: The crystal structure reveals the preferred conformation of the molecule in the solid state, which can be used as a starting point for computational modeling and docking studies.

-

Intermolecular Interactions: Understanding the intermolecular interactions can inform the design of analogs with improved solid-state properties, such as solubility and stability.

-

Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of related compounds, it is possible to establish correlations between their three-dimensional structures and their biological activities.

Conclusion: A Foundation for Rational Design

The crystal structure analysis of this compound provides a foundational understanding of its molecular architecture and intermolecular interactions. This detailed structural information is not merely an academic exercise; it is a critical tool for drug development professionals. By leveraging these insights, researchers can make more informed decisions in the design and optimization of novel therapeutic agents, ultimately accelerating the path from discovery to clinical application. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting high-quality crystallographic data, empowering scientists to unlock the full potential of this and other strategically important molecular scaffolds.

References

-

School of Chemistry and Molecular Biosciences, The University of Queensland. Small molecule X-ray crystallography. [Link]

-

Excillum. Small molecule crystallography. [Link]

-

AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. (2023-11-09). [Link]

-

Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. [Link]

-

Oakwood Chemical. 4-Bromo-2-(trifluoromethyl)anisole, min 97%, 10 grams. [Link]

-

PubChem. 4-Bromo-2-nitroanisole. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022-10-06). [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PMC - NIH. A Ligand-Based Drug Design. Discovery of 4-Trifluoromethyl-7,8-pyranocoumarin as a Selective Inhibitor of Human Cytochrome P450 1A2. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. azolifesciences.com [azolifesciences.com]

- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 7. excillum.com [excillum.com]

- 8. rigaku.com [rigaku.com]

The Trifluoromethoxy Group: A Guide to its Electronic Effects in Anisole Derivatives for Drug Discovery and Beyond

Introduction: The Rise of a "Superhalogen" in Molecular Design

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for fine-tuning molecular properties. Among these, the trifluoromethoxy (-OCF3) group has emerged as a substituent of profound interest, often dubbed a "superhalogen" for its unique electronic characteristics.[1] This guide provides an in-depth technical exploration of the electronic effects of the trifluoromethoxy group, particularly within the context of anisole derivatives. We will dissect its inductive and resonance contributions, compare it with its chemical cousins—the methoxy (-OCH3) and trifluoromethyl (-CF3) groups—and elucidate its impact on physicochemical properties and reactivity. This analysis is tailored for researchers, scientists, and drug development professionals seeking to harness the power of the -OCF3 group for rational molecular design.

The trifluoromethoxy group's growing prominence stems from its ability to confer a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and potent electronic modulation.[2][3] Unlike the more common trifluoromethyl group, the intervening oxygen atom in the -OCF3 moiety introduces a nuanced interplay of electronic effects that can be strategically exploited. This guide will delve into the causality behind these effects, providing both the theoretical framework and practical insights necessary for their application.

Deconstructing the Electronic Signature of the Trifluoromethoxy Group

The electronic influence of a substituent on an aromatic ring is a delicate balance between inductive and resonance effects. The trifluoromethoxy group is a fascinating case study in this regard, exhibiting a strong electron-withdrawing inductive effect and a weak electron-donating resonance effect.

Inductive Effect (-I): The Power of Fluorine's Electronegativity

The primary electronic characteristic of the trifluoromethoxy group is its potent electron-withdrawing inductive effect (-I). This is a direct consequence of the three highly electronegative fluorine atoms, which pull electron density away from the methoxy oxygen and, subsequently, from the aromatic ring through the sigma bond framework. This effect is significantly stronger than that of a simple methoxy group and even surpasses that of the trifluoromethyl group, as evidenced by their respective Hammett and Taft parameters. The -CF3 group primarily activates electrophilic sites by inductive electron withdrawing effects.[4][5]

Resonance Effect (+R): A Subdued Donation

Like the methoxy group, the trifluoromethoxy group possesses lone pairs of electrons on the oxygen atom that can, in principle, be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+R). However, this resonance donation is substantially attenuated compared to the methoxy group. This is because the strong inductive pull of the fluorine atoms decreases the availability of the oxygen lone pairs for donation into the ring. While the resonance effect of the -OCH3 group is strongly electron-donating, the -OCF3 group's resonance contribution is significantly weaker and can be considered almost negligible in many contexts.[6]

Conformational Preference: A Key Distinction

A critical factor influencing the electronic behavior of the trifluoromethoxy group is its conformational preference. Unlike anisole, where the methoxy group tends to be coplanar with the benzene ring to maximize resonance overlap, trifluoromethoxybenzene favors a perpendicular conformation. In this arrangement, the C-O-C plane is orthogonal to the plane of the aromatic ring. This orthogonal orientation minimizes steric repulsion between the bulky -CF3 group and the ortho-hydrogens of the benzene ring and is also influenced by hyperconjugative interactions. This perpendicular geometry further diminishes the already weak resonance effect, as the oxygen lone pair orbitals are not optimally aligned with the aromatic π-system.

Comparative Analysis: -OCF3 vs. -OCH3 and -CF3

To fully appreciate the unique properties of the trifluoromethoxy group, a direct comparison with the more familiar methoxy and trifluoromethyl substituents is essential.

| Parameter | -H | -OCH3 | -OCF3 | -CF3 |

| σm (meta) | 0.00 | 0.12 | 0.38 | 0.43 |

| σp (para) | 0.00 | -0.27 | 0.35 | 0.54 |

| σI (Inductive) | 0.00 | 0.27 | 0.39 | 0.45 |

| σR (Resonance) | 0.00 | -0.54 | -0.04 | 0.08 |

| pKa (of substituted phenol) | 9.95 | 10.21 | 9.30 (predicted) | 9.08 (meta) |

| logP (calculated) | 2.13 | 2.11 | 3.17 | 2.99 |

Note: Hammett constants (σ) are a measure of the electronic effect of a substituent on the reactivity of a benzene derivative. A positive value indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect. σI and σR represent the inductive and resonance contributions, respectively. pKa values are for the corresponding substituted phenols. logP is a measure of lipophilicity.[6][7][8]

From the table, several key insights emerge:

-

Electron-Withdrawing Strength: The -OCF3 group is a strong electron-withdrawing group, as indicated by its positive σm and σp values. Its inductive effect (σI = 0.39) is stronger than that of -OCH3 (σI = 0.27) and comparable to -CF3 (σI = 0.45).

-

Resonance Contribution: The resonance effect of -OCF3 (σR = -0.04) is significantly weaker than that of -OCH3 (σR = -0.54), highlighting the diminished electron-donating ability of the oxygen lone pairs.

-

Impact on Acidity: The strong electron-withdrawing nature of the -OCF3 group increases the acidity of the phenolic proton. The predicted pKa of 4-trifluoromethoxyphenol (9.30) is lower than that of phenol (9.95) and 4-methoxyphenol (10.21), indicating a more acidic compound.[8] This is a direct consequence of the stabilization of the resulting phenoxide anion by the inductive effect of the -OCF3 group.

-

Lipophilicity: The -OCF3 group significantly increases the lipophilicity of the molecule, with a calculated logP higher than both its -OCH3 and -CF3 counterparts. This property is particularly valuable in drug design for enhancing membrane permeability and bioavailability.[1][3]

Visualizing the Electronic Landscape

The following diagrams, generated using DOT language, illustrate the key electronic and experimental concepts discussed.

Caption: Comparative electronic effects of -OCF3 and -OCH3 groups.

Impact on Reactivity: Electrophilic Aromatic Substitution

The electronic nature of the trifluoromethoxy group has a profound impact on the reactivity of the anisole ring in electrophilic aromatic substitution (EAS) reactions.[9]

-

Deactivation of the Ring: The strong overall electron-withdrawing character of the -OCF3 group deactivates the aromatic ring towards electrophilic attack, making it less reactive than anisole and even benzene.[10] This is in stark contrast to the methoxy group, which is a strong activating group.

-

Ortho, Para-Directing Influence: Despite its deactivating nature, the trifluoromethoxy group is still an ortho, para-director. This is because the weak resonance donation, although attenuated, preferentially directs the incoming electrophile to the ortho and para positions where the positive charge in the arenium ion intermediate can be partially stabilized by the oxygen lone pairs. However, due to the dominant inductive withdrawal, the rate of substitution at these positions is significantly slower compared to anisole.

The subtle interplay of these effects makes the -OCF3 group a valuable tool for modulating the reactivity and regioselectivity of aromatic systems in organic synthesis.

Experimental Protocols: Quantifying Electronic Effects

A robust understanding of electronic effects is grounded in empirical data. The determination of pKa values is a fundamental method for quantifying the electronic influence of substituents on a molecule's acidity or basicity.

Protocol: Spectrophotometric Determination of Phenol pKa

This protocol outlines a common and reliable method for determining the pKa of a substituted phenol, such as 4-trifluoromethoxyphenol.

Objective: To determine the pKa of a phenolic compound by measuring the absorbance of its acidic and basic forms at various pH values.

Materials:

-

Spectrophotometer (UV-Vis)

-

pH meter, calibrated

-

Volumetric flasks and pipettes

-

Cuvettes

-

The phenolic compound of interest (e.g., 4-trifluoromethoxyphenol)

-

Buffer solutions of known pH (spanning the expected pKa range)

-

Hydrochloric acid (HCl) solution (for highly acidic conditions)

-

Sodium hydroxide (NaOH) solution (for highly basic conditions)

-

Solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the phenolic compound in the chosen solvent at a known concentration.

-

Determination of λmax:

-

Prepare two solutions: one highly acidic (pH << pKa) to ensure the compound is fully in its protonated (acidic) form, and one highly basic (pH >> pKa) to ensure it is fully in its deprotonated (basic) form.

-

Scan the UV-Vis spectrum of both solutions to determine the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.

-

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values that bracket the estimated pKa of the phenol.

-

Absorbance Measurements:

-

For each buffer solution, add a precise amount of the stock solution to a volumetric flask and dilute to the mark with the buffer.

-

Measure the absorbance of each solution at the λmax of the basic form.

-

-

Data Analysis:

-

The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [(A - A_b) / (A_a - A)] where:

-

A is the absorbance of the solution at a given pH.

-

A_a is the absorbance of the fully acidic form.

-

A_b is the absorbance of the fully basic form.

-

-

Plot pH versus log[(A - A_a) / (A_b - A)]. The pKa is the pH at which the log term is zero (i.e., the y-intercept).

-

Self-Validation: The linearity of the plot of pH versus the log term provides an internal validation of the data. A slope close to 1 indicates that the measurements are consistent with the Henderson-Hasselbalch relationship.

Caption: Workflow for spectrophotometric pKa determination.

Applications in Drug Development

The unique electronic and physicochemical properties imparted by the trifluoromethoxy group make it a highly valuable substituent in drug design.[11]

-

Metabolic Stability: The strong C-F bonds in the -OCF3 group are resistant to metabolic cleavage, which can enhance the metabolic stability and prolong the half-life of a drug candidate.[2]

-

Lipophilicity and Permeability: The high lipophilicity of the -OCF3 group can improve a drug's ability to cross cell membranes and the blood-brain barrier, leading to better absorption and distribution.[3]

-